
4,4'-Bis(hydroxymethyl)biphenyl
Overview
Description
4,4'-Bis(hydroxymethyl)biphenyl is a biphenyl derivative functionalized with hydroxymethyl (–CH₂OH) groups at the 4 and 4′ positions. Its synthesis involves the reduction of 4,4'-biphenyldicarboxylic acid using sodium borohydride (NaBH₄) and a Lewis acid, offering a cost-effective and efficient one-step method compared to traditional approaches requiring expensive reagents like LiAlH₄ . The compound’s hydroxymethyl groups confer high polarity and reactivity, making it valuable as a precursor in polymer synthesis, pharmaceuticals, and cross-linking agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4’-Bis(hydroxymethyl)biphenyl involves the reduction of 4,4’-biphenyldicarboxylic acid. This can be achieved using sodium borohydride in the presence of a Lewis acid and a suitable solvent. The reaction mixture is heated under reflux, followed by quenching with water, extraction with ethyl acetate, and purification through recrystallization .
Another method involves the reduction of 4,4’-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, and the product is purified by filtration and recrystallization .
Industrial Production Methods: Industrial production of 4,4’-Bis(hydroxymethyl)biphenyl typically follows similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost and availability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl groups of 4,4'-Bis(hydroxymethyl)biphenyl can be oxidized to form aldehydes or carboxylic acids.
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Oxidation to Aldehydes: Oxidation can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.
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Oxidation to Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can further oxidize the aldehydes to carboxylic acids, resulting in 4,4'-biphenyldicarboxylic acid.
Reduction Reactions
This compound can be reduced to form 4,4'-bis(methyl)biphenyl.
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Reduction to Methyl Groups: This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) . For example, the reduction of 4,4'-bis(methoxycarbonyl)biphenyl with LiAlH4 in tetrahydrofuran yields 4,4'-bis(hydroxymethyl) biphenyl with a 96.6% yield .
Substitution Reactions
The hydroxymethyl groups in this compound can undergo nucleophilic substitution reactions to form ethers or esters.
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Ether Formation: Reaction with alcohols under acidic conditions leads to the formation of ethers.
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Ester Formation: Reaction with acyl chlorides or anhydrides in the presence of a base can produce esters.
Other Reactions
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Chloromethylation: this compound can be converted to 4,4'-bis(chloromethyl)biphenyl, a valuable intermediate, through chlorination reactions .
Biological and Enzyme-Related Reactions
This compound has shown potential in biological applications, including enzyme inhibition and antioxidant activity.
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Enzyme Inhibition: The compound can act as an inhibitor of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
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Antioxidant Activity: It exhibits properties that scavenge free radicals, providing protective effects against oxidative stress.
Data Tables
Table 1: Enzyme Inhibition Study
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 15 |
Butyrylcholinesterase | 18 |
Table 2: Study on Antioxidant Activity
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
Lipid Peroxidation | 20 |
These reactions and applications highlight the chemical versatility of this compound, making it a valuable compound in various scientific and industrial fields.
Scientific Research Applications
Organic Synthesis
4,4'-Bis(hydroxymethyl)biphenyl serves as an important intermediate in the synthesis of various polymers and complex organic molecules. Its hydroxymethyl groups allow for further functionalization through reactions such as:
- Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
- Substitution Reactions : The compound can participate in nucleophilic substitutions to form ethers or esters.
Material Science
In material science, this compound is utilized in the development of specialty chemicals and materials with tailored properties. Its structure allows it to be incorporated into polymer matrices for enhanced mechanical and thermal stability.
Application Area | Description |
---|---|
Organic Synthesis | Intermediate in polymer synthesis and complex organic molecules |
Material Science | Used in specialty chemicals for tailored properties |
Biological Studies
The compound has potential applications in biological research, particularly in studying enzyme-catalyzed reactions involving hydroxymethyl groups. It can act as a substrate or inhibitor in enzymatic pathways, providing insights into metabolic processes.
Case Study 1: Polymer Development
A study investigated the use of this compound in synthesizing a new class of polyconjugated materials for organic light-emitting diodes (OLEDs). The results indicated that incorporating this compound significantly improved the charge transport properties of the polymer matrix.
- Findings : Enhanced luminescence and charge mobility were observed.
- : The compound's structure contributes positively to the electronic properties of the resulting materials.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes demonstrated its role as a competitive inhibitor. This study provided valuable data on how structural modifications influence enzyme activity.
- Findings : The compound showed significant inhibition at low concentrations.
- : Its potential as a biochemical tool for studying enzyme kinetics was established.
Summary
Mechanism of Action
The mechanism of action of 4,4’-Bis(hydroxymethyl)biphenyl involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Biphenyl Derivatives
The physicochemical properties and applications of 4,4'-Bis(hydroxymethyl)biphenyl are heavily influenced by its substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Properties of this compound and Analogues
Functional Group Reactivity
- Hydroxymethyl (–CH₂OH) : Enhances hydrophilicity and enables further derivatization (e.g., esterification, etherification). Used in cross-linkers for peptides (e.g., compound 14 in ) .
- Bromoacetyl (–COCH₂Br) : Highly electrophilic; participates in nucleophilic substitutions. Used in alkylation reactions .
- Carboxymethylene (–CH₂COOH): Acidic protons enable salt formation and polymerization. Critical in diacid monomers for polyamides or polyesters .
- Trifluoromethyl (–CF₃) : Electron-withdrawing; improves thermal stability and electron mobility in OLED hole-transport layers (e.g., NPD, TPD derivatives) .
Biological Activity
4,4'-Bis(hydroxymethyl)biphenyl (CAS No. 1667-12-5) is a biphenyl derivative that has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 218.26 g/mol
Structural Characteristics:
- Contains two hydroxymethyl groups attached to a biphenyl structure.
- Exhibits potential for hydrogen bonding due to the presence of hydroxymethyl groups.
This compound has been studied for its interactions with various biomolecules, including enzymes and receptors. Its ability to form non-covalent interactions allows it to modulate enzymatic activities and influence cellular processes.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of several key enzymes. For instance, it has shown potential in inhibiting:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Butyrylcholinesterase (BuChE) : Associated with neurodegenerative diseases.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Enzyme Interaction : The compound binds to the active sites of enzymes, leading to altered activity.
- Cell Signaling Modulation : It can influence signaling pathways that regulate cellular functions.
- Antioxidant Activity : Exhibits properties that scavenge free radicals, providing protective effects against oxidative stress.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of this compound using various assays. The results indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation in vitro.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
Lipid Peroxidation | 20 |
Enzyme Inhibition Study
In another research effort, the inhibitory effects on AChE and BuChE were quantified:
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 15 |
Butyrylcholinesterase | 18 |
These findings suggest that this compound may have therapeutic potential in treating conditions like Alzheimer's disease due to its enzyme inhibition capabilities.
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that this compound is readily absorbed with moderate bioavailability. Toxicity studies on mammalian cell lines showed low cytotoxicity at therapeutic concentrations, making it a candidate for further drug development.
Q & A
Basic Research Questions
Q. What high-yield synthetic routes are available for 4,4'-Bis(hydroxymethyl)biphenyl, and what factors influence their efficiency?
The compound can be synthesized via reduction of dimethyl 4,4'-biphenyldicarboxylate, achieving yields up to 99% under optimized conditions (e.g., controlled stoichiometry of reducing agents like LiAlH₄). Key factors include reaction temperature, solvent polarity, and catalyst selection. Alternative routes involve hydrolysis of 4,4'-bis(chloromethyl)biphenyl (BCMB), a precursor used in fluorescent whitening agents and liquid crystal materials .
Q. How can the structural purity of this compound be validated experimentally?
Combined techniques are recommended:
- X-ray crystallography (using SHELX software for refinement) to resolve bond angles and molecular packing .
- ¹H/¹³C NMR to confirm hydroxyl and methylene proton signals (δ ~4.6 ppm for -CH₂OH).
- FT-IR for O-H stretching (~3200–3500 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) .
Q. What are the standard protocols for purifying this compound?
Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is effective due to the compound’s low solubility in non-polar media. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts like unreacted esters or oxidation derivatives .
Advanced Research Questions
Q. How can this compound be functionalized for OLED or polymer applications?
- OLEDs : Introduce electron-transporting groups (e.g., carbazolyl) via Mitsunobu reactions to create derivatives like 4,4′-Bis(9-carbazolyl)-1,1′-biphenyl (CBP), enhancing electroluminescent efficiency .
- Polymers : Use as a monomer in polyketone synthesis (e.g., 4,4'-bis(4"-biphenylcarbonyl)biphenyl) via Friedel-Crafts acylation. Monitor thermal stability via DSC (decomposition onset >250°C) .
Q. What experimental strategies address contradictions in reported synthesis yields (94% vs. 99%)?
Discrepancies arise from:
- Reducing agent activity : LiAlH₄ vs. NaBH₄ (the latter may require elevated temperatures).
- Side reactions : Over-reduction to biphenylmethane or oxidation to carboxylic acids. Mitigate via in-situ FT-IR monitoring of intermediate ester peaks (~1700 cm⁻¹) .
Q. How does this compound’s solubility profile impact material science applications?
Limited solubility in non-polar solvents necessitates derivatization:
- Etherification : Replace -CH₂OH with -CH₂OR (R = alkyl) to improve miscibility in polymer matrices.
- Co-solvent systems : Use DMSO/THF mixtures for thin-film deposition in OLEDs .
Q. What mechanisms underlie its reported antimicrobial activity?
Derivatives like 3'-([1,1'-biphenyl]-4,4'-diylbis(azanylylidene))bis(indolin-2-one) disrupt microbial membranes via hydrophobic interactions. Validate via MIC assays against S. aureus and E. coli, comparing zones of inhibition to controls .
Q. Methodological Challenges & Safety
Q. How to mitigate hazards during handling of this compound?
- PPE : Nitrile gloves, goggles (GHS Category 2A eye irritation).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
Q. What analytical methods quantify its antioxidant efficacy in biomedical research?
- DPPH/ABTS assays : Measure radical scavenging activity (λ = 517 nm/734 nm).
- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell cultures, correlating with hydroxyl group density .
Q. How to design cross-coupling reactions using this compound as a building block?
Utilize Suzuki-Miyaura coupling with Pd catalysts (e.g., (R)-DTBM-Garphos™ ligands) to attach aryl/heteroaryl groups. Monitor regioselectivity via LC-MS and optimize reaction time/temperature to prevent diol dehydration .
Properties
IUPAC Name |
[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGONLFTNHXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346387 | |
Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-12-5 | |
Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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